2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that features a trifluoromethyl group and a thiadiazole ring. The presence of these functional groups makes it an interesting subject for research in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for its ability to enhance the biological activity and metabolic stability of compounds, while the thiadiazole ring is often associated with a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under mild conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but mild conditions are often preferred to preserve the integrity of the trifluoromethyl and thiadiazole groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: Its biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the context of its trifluoromethyl and thiadiazole groups, which are known to enhance drug efficacy and stability.
Industry: In the agrochemical industry, the compound could be used to develop new pesticides or herbicides with improved properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the thiadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-(trifluoromethyl)aniline
- Indole derivatives
- FDA-approved trifluoromethyl group-containing drugs
Uniqueness
What sets 2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide apart from similar compounds is the combination of its trifluoromethyl group and thiadiazole ring. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3OS/c1-4-8(2,3)5(16)13-7-15-14-6(17-7)9(10,11)12/h4H2,1-3H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODLZFBGTITTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NN=C(S1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.